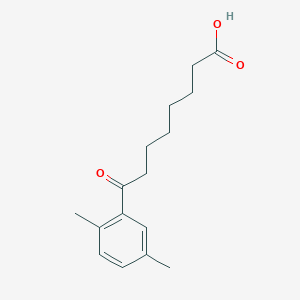

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Vue d'ensemble

Description

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxooctanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylbenzene (2,5-xylene) and octanoic acid.

Friedel-Crafts Acylation: The first step involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the octanoyl group onto the benzene ring.

Oxidation: The resulting product is then subjected to oxidation to introduce the keto group, forming this compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol, forming 8-(2,5-Dimethylphenyl)-8-hydroxyoctanoic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create derivatives with enhanced properties.

- Intermediates : It acts as an intermediate in the synthesis of other organic compounds.

Biology

The compound has shown promise in various biological applications:

- Enzyme Studies : It can be used to study enzyme-catalyzed reactions, particularly esterification and hydrolysis.

- Antitumor Activity : Preliminary studies indicate that it exhibits significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through mitochondrial disruption and increased reactive oxygen species production.

Medicine

The potential therapeutic applications of this compound include:

- Anti-inflammatory Effects : In animal models, the compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory disorders.

- Pharmaceutical Development : Ongoing research is exploring its efficacy in drug formulations for cancer treatment and inflammatory diseases.

Case Study on Antitumor Efficacy

A study involving MCF-7 cells treated with this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values indicated strong potency compared to standard chemotherapeutics.

Case Study on Inflammatory Response

In an animal model using BALB/c nude mice, administration of the compound significantly reduced paw edema compared to control groups. This suggests potential for clinical applications in managing inflammatory conditions.

Mécanisme D'action

The mechanism of action of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the keto group and the phenyl ring can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Phenyl-8-oxooctanoic acid: Lacks the methyl groups on the phenyl ring, which can affect its reactivity and biological activity.

8-(2,4-Dimethylphenyl)-8-oxooctanoic acid: Similar structure but with methyl groups at different positions, potentially leading to different chemical and biological properties.

8-(2,5-Dimethylphenyl)-8-hydroxyoctanoic acid: The reduced form of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, with a hydroxyl group instead of a keto group.

Uniqueness

This compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can make it a valuable compound for specific applications in research and industry.

Activité Biologique

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, also known by its CAS number 898788-01-7, is a compound of interest in biological research due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The structural formula of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 250.34 g/mol

- Log P (octanol-water partition coefficient): Approximately 1.72, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It is believed to act through the following mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering lipid metabolism and reducing inflammatory responses.

- Receptor Modulation: It may interact with nuclear receptors that regulate gene expression related to metabolic processes and inflammation.

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability: High gastrointestinal absorption suggests that the compound can be effectively utilized when administered orally.

- Blood-Brain Barrier (BBB) Permeability: The compound is predicted to cross the BBB, which may allow for potential neuroprotective effects .

Case Studies

- Anti-inflammatory Effects:

- A study demonstrated that this compound significantly reduced markers of inflammation in a rodent model of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Lipid Metabolism Regulation:

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Molecular Weight | Log P | Biological Activity |

|---|---|---|---|

| This compound | 250.34 g/mol | 1.72 | Anti-inflammatory, Lipid metabolism modulation |

| Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate | 284.39 g/mol | 1.80 | Antimicrobial properties |

| Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | 270.35 g/mol | 1.75 | Enzyme inhibition |

Propriétés

IUPAC Name |

8-(2,5-dimethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12-9-10-13(2)14(11-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRXWUJHVOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645266 | |

| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-01-7 | |

| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.